molecular formula C14H23NO4S B5522087 5-isopropyl-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide

5-isopropyl-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide

Cat. No. B5522087
M. Wt: 301.40 g/mol
InChI Key: OZNIQWAOWDTMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of benzenesulfonamide derivatives often involves multiple steps, including interaction with chlorosulfonic acid or other reagents to introduce the sulfonamide group. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the complexity and specificity required in synthesizing such molecules, involving structural characterization through X-ray crystal diffraction (Rublova et al., 2017)(Rublova et al., 2017).

Molecular Structure Analysis

The structural analysis of benzenesulfonamide derivatives is often carried out using crystallography. For instance, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide's crystal structure revealed π–π interactions and N—H⋯N hydrogen-bonding, forming a three-dimensional network (Mohamed-Ezzat et al., 2023)(Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives exhibit a range of chemical reactions and properties, including the ability to form hydrogen bonds and π–π interactions, which contribute to their stability and potential biological activity. These molecules can undergo various reactions, including isomerization and heterocyclization, depending on their structure and substituents (Yıldız et al., 2010)(Yıldız et al., 2010).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined by the molecular structure and can be analyzed using spectroscopic methods and crystallography (Al-Hourani et al., 2015)(Al-Hourani et al., 2015).

Scientific Research Applications

Photochemical Decomposition

Research on similar benzenesulfonamide derivatives, such as sulfamethoxazole, has shown these compounds to be photolabile, resulting in multiple photoproducts through processes like photoisomerization. This indicates that "5-isopropyl-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide" may also undergo photochemical transformations that could be relevant in environmental studies or drug stability assessments (Wei Zhou & D. Moore, 1994).

Chiral Separation

The chiral separation of tamsulosin, a compound with structural similarities, by capillary electrophoresis suggests that "5-isopropyl-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide" could also be separated into enantiomers using similar techniques. This is particularly relevant in the pharmaceutical industry, where enantiomer-specific activity is critical (V. Maier et al., 2005).

Cognitive Enhancing Properties

Compounds like SB-399885, which shares the benzenesulfonamide moiety, have been studied for their cognitive-enhancing properties via antagonism of specific receptors, indicating potential research applications for related compounds in treating cognitive deficits such as those seen in Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).

properties

IUPAC Name

2-methoxy-N-(1-methoxypropan-2-yl)-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-10(2)12-6-7-13(19-5)14(8-12)20(16,17)15-11(3)9-18-4/h6-8,10-11,15H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNIQWAOWDTMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.